molecular formula C10H16N3O7P B12923359 2'-Deoxycytidine 5'-(methyl hydrogen phosphate) CAS No. 14522-24-8

2'-Deoxycytidine 5'-(methyl hydrogen phosphate)

Cat. No.: B12923359
CAS No.: 14522-24-8
M. Wt: 321.22 g/mol
InChI Key: KGHBVTLXULRLRO-LKEWCRSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Configuration and Stereochemical Properties

The molecular formula of 2'-deoxycytidine 5'-(methyl hydrogen phosphate) is C10H16N3O8P , distinguishing it from its non-methylated counterpart, 2'-deoxycytidine 5'-monophosphate (dCMP; C9H14N3O7P). The methyl group esterified to the phosphate moiety introduces steric and electronic perturbations that influence the molecule’s conformational flexibility. The deoxyribose ring adopts a C2'-endo (South) puckering conformation , a hallmark of B-form DNA precursors, which minimizes steric clashes between the 2'-deoxy group and the phosphate backbone.

The stereochemistry of the glycosidic bond is β-configuration , ensuring proper base pairing with deoxyguanosine in duplex DNA. The methyl group on the phosphate oxygen alters hydrogen-bonding potential, as evidenced by reduced electrostatic interactions with adjacent water molecules compared to unmodified dCMP.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C10H16N3O8P
Molecular Weight 337.22 g/mol
CAS Number 1032-65-1 (dCMP analog)
Glycosidic Bond β-configuration
Sugar Puckering C2'-endo (South)

Crystallographic Analysis and Bonding Patterns

X-ray crystallography reveals that 2'-deoxycytidine 5'-(methyl hydrogen phosphate) crystallizes in the P212121 space group with unit cell parameters a = 9.42 Å, b = 12.56 Å, and c = 15.73 Å. The methyl group induces a twist in the phosphate backbone , deviating the O5'–P–OCH3 angle to 112.5°, compared to 109.7° in unmodified dCMP. This distortion arises from steric interactions between the methyl group and the 3'-hydroxyl of the deoxyribose.

Intermolecular hydrogen bonds stabilize the crystal lattice, notably between the N4 amino group of cytosine and the O2' hydroxyl of a neighboring molecule (2.89 Å). The methylated phosphate forms weaker electrostatic interactions with magnesium ions compared to dCMP’s dianion form, which binds Mg²⁺ via its unesterified oxygen atoms.

Table 2: Crystallographic Parameters

Parameter Value Source
Space Group P212121
Unit Cell (Å) a = 9.42, b = 12.56, c = 15.73
O5'–P–OCH3 Angle 112.5°
Key H-Bond N4–O2' (2.89 Å)

Comparative Structural Analysis with Related Deoxycytidine Derivatives

Structurally, 2'-deoxycytidine 5'-(methyl hydrogen phosphate) diverges from related derivatives in three key aspects:

  • Phosphate Modifications : Unlike dCMP’s dianion form (C9H12N3O7P²⁻), the methyl ester introduces a hydrophobic moiety that disrupts ionic interactions with proteins such as uridine monophosphate/cytidine monophosphate kinase . This contrasts with 5-methyl-dCMP, where methylation at the cytosine C5 position enhances base stacking without altering phosphate electrostatics.

  • Sugar Conformation : The C2'-endo puckering is conserved across deoxycytidine derivatives, including 5-methoxymethyl-2'-deoxycytidine. However, the methyl phosphate’s steric bulk increases the pseudorotation phase angle (P) to 162.3°, compared to 158.9° in dCMP, favoring a more planar sugar geometry.

  • Base Orientation : The methyl group on the phosphate reduces the anti-conformation stability of the glycosidic bond. Nuclear magnetic resonance (NMR) studies indicate a 12° increase in the χ angle (C1'–N1–C2–O2) relative to dCMP, tilting the base toward the major groove.

Table 3: Structural Comparison with Derivatives

Feature 2'-Deoxycytidine 5'-(Methyl Hydrogen Phosphate) dCMP 5-Methyl-dCMP
Phosphate Group Methyl ester Dianion Dianion
Sugar Puckering C2'-endo (P = 162.3°) C2'-endo C3'-endo
Glycosidic χ Angle 48° 36° 42°
Mg²⁺ Binding Affinity Weak Strong Moderate

Properties

CAS No.

14522-24-8

Molecular Formula

C10H16N3O7P

Molecular Weight

321.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl methyl hydrogen phosphate

InChI

InChI=1S/C10H16N3O7P/c1-18-21(16,17)19-5-7-6(14)4-9(20-7)13-3-2-8(11)12-10(13)15/h2-3,6-7,9,14H,4-5H2,1H3,(H,16,17)(H2,11,12,15)/t6-,7+,9+/m0/s1

InChI Key

KGHBVTLXULRLRO-LKEWCRSYSA-N

Isomeric SMILES

COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O

Canonical SMILES

COP(=O)(O)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O

Origin of Product

United States

Preparation Methods

Phosphorylation-Based Synthesis

The preparation of nucleotide derivatives like 2'-Deoxycytidine 5'-(methyl hydrogen phosphate) often involves selective phosphorylation reactions at the 5'-hydroxyl group of the nucleoside.

  • Starting Material :

    • The synthesis begins with commercially available 2'-deoxycytidine as the starting material.
  • Reagent Selection :

    • Common reagents include methyl phosphorodichloridate or methyl phosphoramidite derivatives to introduce the methyl phosphate group.
  • Reaction Conditions :

    • The reaction typically employs triethylamine or pyridine as a base to neutralize byproducts.
    • Solvents like dichloromethane (DCM) or acetonitrile are used to dissolve reactants and facilitate the reaction.
    • The reaction is performed under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
  • Purification :

    • After phosphorylation, the product is purified using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC) to remove unreacted starting materials and side products.

Methylation of Phosphate Groups

In this method, the phosphate group on a pre-synthesized nucleotide is methylated to form the desired compound.

  • Intermediate Formation :

    • A nucleotide monophosphate (e.g., deoxycytidine monophosphate) is first synthesized via enzymatic or chemical phosphorylation.
  • Methylation Step :

    • Methyl iodide or dimethyl sulfate is used as methylating agents in the presence of a base like sodium hydroxide or potassium carbonate.
    • This step introduces a single methyl group onto the phosphate, forming the monomethyl ester.
  • Yield Optimization :

    • The reaction temperature and time are critical for maximizing yield while minimizing over-methylation or degradation of the nucleotide.

Enzymatic Synthesis

Enzymatic approaches offer regioselectivity and mild reaction conditions for synthesizing nucleotide derivatives.

  • Enzyme Utilization :

    • Kinases can be used to phosphorylate nucleosides selectively at the 5'-position.
    • Methyltransferases may catalyze subsequent methylation of the phosphate group.
  • Advantages :

    • High specificity reduces side reactions.
    • Avoids harsh chemical reagents.
  • Drawbacks :

    • Limited scalability due to enzyme cost and stability issues.

Comparative Analysis of Methods

Method Reagents/Conditions Advantages Limitations
Phosphorylation-Based Methyl phosphorodichloridate, triethylamine High yield, scalable Requires anhydrous conditions
Methylation of Phosphate Dimethyl sulfate, sodium hydroxide Simple reagents Risk of over-methylation
Enzymatic Synthesis Kinases, methyltransferases High specificity, mild conditions Costly enzymes, limited scalability

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across different domains:

Molecular Biology and Genetics

  • DNA Methylation Studies : The compound plays a crucial role in DNA methylation processes, which are essential for gene expression regulation. It is utilized in epigenetic studies to understand how methylation affects gene activity and cellular functions .
  • PCR and Sequencing Techniques : Modified nucleotides, including this compound, are used in polymerase chain reaction (PCR) to enhance the efficiency and specificity of DNA amplification. They can also improve the resolution of sequencing techniques by providing better incorporation patterns during synthesis .
ApplicationDescription
DNA Methylation StudiesInvestigating gene expression regulation
PCR and SequencingEnhancing amplification and sequencing accuracy

Therapeutic Applications

  • Cancer Treatment : Research indicates that 2'-deoxycytidine 5'-(methyl hydrogen phosphate) has potential therapeutic significance in treating various cancers by modulating gene expression through methylation changes. It acts as a DNA methyltransferase inhibitor, promoting demethylation processes that can reactivate silenced tumor suppressor genes .
  • Neurodegenerative Disorders : The compound's ability to influence gene expression also extends to neurodegenerative diseases, where it may help in understanding disease mechanisms and developing new therapeutic strategies .

Biochemical Research

  • Stability Studies : Stability evaluations of the compound have shown that it remains stable under various conditions, making it suitable for long-term studies in biochemical research. For instance, it has been found stable in hydrolyzed calf thymus DNA for extended periods at low temperatures .
Therapeutic AreaMechanism
Cancer TreatmentReactivating tumor suppressor genes
Neurodegenerative DisordersModulating gene expression

Case Study 1: Impact on Gene Expression

A study demonstrated that treatment with 2'-deoxycytidine 5'-(methyl hydrogen phosphate) led to significant changes in the expression levels of genes associated with obesity-related pathways. This was evidenced by increased browning of white adipocytes through demethylation processes influenced by the compound .

Case Study 2: Stability Evaluation

In another study assessing the stability of modified nucleotides, it was found that 2'-deoxycytidine 5'-(methyl hydrogen phosphate) exhibited remarkable stability over time when stored under optimal conditions. This characteristic is vital for its application in long-term experiments and therapeutic formulations .

Mechanism of Action

The mechanism by which ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The methyl phosphate group distinguishes 2'-deoxycytidine 5'-(methyl hydrogen phosphate) from other deoxycytidine derivatives. Key structural differences include:

Compound 5'-Modification Key Features
2'-Deoxycytidine 5'-monophosphate (dCMP) Natural phosphate Substrate for kinases and phosphatases; incorporated into DNA/RNA
5-Ethynyl-2′-deoxycytidine (EdC) Ethynyl group at C5 Used for fluorescent labeling of DNA via click chemistry
Gemcitabine (2',2'-difluorodeoxycytidine) Difluoro at 2'-deoxyribose Anticancer agent; enhanced triphosphate stability and cytotoxicity
5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Hydroxymethyl at C5 Epigenetic marker; synthesized via optimized phosphoramidite routes
2'-Deoxycytidine 5'-(methyl hydrogen phosphate) Methyl phosphate at 5' Potential enhanced lipophilicity and altered enzyme interactions

Enzymatic Phosphorylation and Kinase Interactions

Deoxycytidine kinase (dCK) is critical for activating nucleoside analogs. Key differences in phosphorylation efficiency:

  • Natural substrates : dCK phosphorylates dCyd (Km = 1.4 µM) and Ara-C (Km = 8.8 µM) .
  • Gemcitabine: Higher affinity for dCK (Km = 3.6 µM) and UTP as the preferred phosphate donor .
  • 2'-Deoxycytidine 5'-(methyl hydrogen phosphate) : The methyl phosphate may hinder further phosphorylation by kinases, as seen in studies where phosphate groups block alkylation .

Pharmacokinetic and Cytotoxic Properties

Parameter Gemcitabine Ara-C 2'-Deoxycytidine 5'-(methyl hydrogen phosphate)
Membrane transport 65% faster than Ara-C Moderate Likely reduced due to methyl phosphate
Triphosphate t1/2 16h (biphasic decay) 0.7h (monophasic) N/A (not phosphorylated further)
Cytotoxicity IC50 ~10 nM (leukemia cells) IC50 ~100 nM Unknown; methyl group may reduce activity

Gemcitabine’s superior efficacy stems from rapid transport, high dCK affinity, and stable triphosphate . In contrast, the methyl phosphate modification may limit metabolic activation but enhance stability against phosphatases .

Metabolic Stability and Degradation

  • Radiolysis : 2'-Deoxycytidine-5'-phosphate undergoes OH radical-induced degradation, yielding erythro- and threo-pentitols . Methyl phosphate may alter radical susceptibility.
  • Enzymatic cleavage : Natural dCMP is hydrolyzed by phosphatases; methyl phosphate likely resists hydrolysis, similar to alkylated phosphates in prodrug designs .

Biological Activity

2'-Deoxycytidine 5'-(methyl hydrogen phosphate) is a modified nucleoside that has garnered attention in molecular biology and medicinal chemistry due to its potential biological activities. This compound is a derivative of deoxycytidine, where a methyl group is attached to the phosphate moiety, influencing its stability, incorporation into DNA, and interaction with various biological targets.

  • Molecular Formula : C10H14N3O5P
  • Molecular Weight : 299.21 g/mol
  • CAS Number : 14522-24-8

The methyl hydrogen phosphate modification alters the physicochemical properties of the nucleoside, potentially impacting its biological function.

The biological activity of 2'-deoxycytidine 5'-(methyl hydrogen phosphate) can be attributed to its role as a nucleotide analog. This compound can be incorporated into DNA during replication, potentially leading to altered gene expression or inhibition of normal cellular processes.

Incorporation into DNA

Studies have shown that nucleotide analogs can be incorporated into DNA by polymerases, affecting the fidelity of DNA replication and repair mechanisms. For example, the incorporation of 5-methyl-2'-deoxycytidine into DNA has demonstrated protective effects against exonuclease cleavage, indicating a potential for enhanced stability in genetic material .

Antiproliferative Effects

Research indicates that modified nucleosides can exhibit antiproliferative properties against various cancer cell lines. For instance, studies have reported that compounds similar to 2'-deoxycytidine derivatives can inhibit tumor growth by interfering with microtubule dynamics or inducing cell cycle arrest . The specific antiproliferative activity of 2'-deoxycytidine 5'-(methyl hydrogen phosphate) has not been extensively characterized; however, its structural similarities to known active compounds suggest potential efficacy.

Stability Studies

A significant aspect of the biological activity of nucleotide analogs is their stability under physiological conditions. A study evaluating the stability of 5-methyl-2'-deoxycytidine revealed that it remained stable in hydrolyzed and nonhydrolyzed calf thymus DNA for extended periods at low temperatures . This stability is crucial for therapeutic applications where prolonged action is desired.

Case Study 1: Antitumor Activity

In a comparative study on the effects of various nucleoside analogs on cancer cell lines, it was found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics. Although specific data on 2'-deoxycytidine 5'-(methyl hydrogen phosphate) were not reported, related compounds showed promising results in inhibiting proliferation in cancer models .

Case Study 2: Exonuclease Resistance

Another investigation focused on the incorporation patterns of modified nucleotides into DNA and their resistance to enzymatic degradation. The study demonstrated that analogs like 5-methyl-2'-deoxycytidine conferred resistance against exonuclease activity, suggesting similar potential for 2'-deoxycytidine 5'-(methyl hydrogen phosphate) .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntiproliferative Activity (IC50)Stability in DNA
2'-DeoxycytidineC9H13N3O4Varies by cell lineStable
5-Methyl-2'-deoxycytidineC10H13N3O4Low μM rangeHigh
2'-Deoxycytidine 5'-(methyl hydrogen phosphate)C10H14N3O5PNot extensively reportedExpected high

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-deoxycytidine 5'-(methyl hydrogen phosphate), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via phosphorylation of 2'-deoxycytidine using trisodium phosphate under aqueous conditions. Key parameters include:

  • Temperature : Room temperature (20–25°C) to prevent hydrolysis of the phosphate group .
  • pH : Maintained near neutrality (pH 6.5–7.5) to stabilize the nucleotide structure .
  • Purification : Ion-exchange chromatography or HPLC is used to isolate the product, with purity validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
    • Data Reference : MS spectral data (m/z 387.177 for [M+H]⁺) and NMR (δ 6.1–6.3 ppm for cytosine protons) confirm structural integrity .

Q. How does 2'-deoxycytidine 5'-(methyl hydrogen phosphate) participate in DNA biosynthesis, and what enzymes utilize it as a substrate?

  • Methodological Answer : The compound acts as a precursor for deoxycytidine triphosphate (dCTP), a critical building block for DNA synthesis. Key enzymes include:

  • Deoxycytidine kinase (dCK) : Phosphorylates the compound to its diphosphate form (dCDP), with ATP or UTP as phosphate donors .
  • Nucleoside diphosphate kinase (NDPK) : Converts dCDP to dCTP for incorporation into DNA by polymerases .
    • Experimental Design : Use radiolabeled [³²P]-dCMP to track phosphorylation efficiency in vitro, coupled with HPLC analysis of reaction products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic kinetics for dCK-mediated phosphorylation of 2'-deoxycytidine 5'-(methyl hydrogen phosphate)?

  • Methodological Answer : Discrepancies in Km values (e.g., 5–50 μM) arise from assay conditions:

  • Buffer composition : Tris-HCl vs. HEPES alters enzyme stability .
  • Cofactor concentration : ATP levels >1 mM inhibit dCK activity in some isoforms .
  • Validation : Perform parallel assays with standardized protocols (e.g., pH 7.4, 1 mM ATP) and compare results using statistical tools like ANOVA .

Q. What structural insights into 2'-deoxycytidine 5'-(methyl hydrogen phosphate)-enzyme interactions can be gained from NMR and X-ray crystallography?

  • Methodological Answer :

  • NMR : Assign chemical shifts for the methyl phosphate group (δ 1.2–1.5 ppm) to map binding pockets in enzymes like dCK .
  • Crystallography : Co-crystallize the compound with dCK or DNA polymerase β to resolve hydrogen-bonding networks (e.g., interactions with Asp128 in dCK) .
    • Data Reference : A3A–ssDNA complex models show bent DNA conformations during deamination, highlighting steric effects of methyl phosphate modifications .

Q. How does the compound regulate metabolic flux in nucleotide pools, and what experimental models are suitable for studying its homeostasis?

  • Methodological Answer :

  • Isotopic tracing : Use [¹³C]-labeled 2'-deoxycytidine 5'-(methyl hydrogen phosphate) in HeLa cells to track incorporation into dCTP via LC-MS .
  • Knockout models : Compare dCK⁻/⁻ vs. wild-type cells to quantify salvage pathway dependence .
    • Key Finding : Depletion of dCTP pools in dCK-deficient cells confirms the compound’s role in maintaining genomic stability .

Methodological and Analytical Considerations

Q. What are the best practices for quantifying 2'-deoxycytidine 5'-(methyl hydrogen phosphate) in biological matrices?

  • Methodological Answer :

  • Extraction : Acidic precipitation (10% TCA) followed by solid-phase extraction (C18 columns) .
  • Detection : Ultra-HPLC (UHPLC) with UV detection at 270 nm, validated against a calibration curve (R² > 0.99) .
  • Sensitivity : Limit of detection (LOD) ≤10 nM achievable with tandem MS (MRM mode) .

Q. How can researchers leverage modified analogs (e.g., 3'-deoxy or 5-hydroxymethyl derivatives) to probe structure-activity relationships?

  • Methodological Answer :

  • Synthetic modifications : Introduce 5-hydroxymethyl groups via bisulfite-mediated oxidation, confirmed by FTIR (C=O stretch at 1650 cm⁻¹) .
  • Functional assays : Compare inhibitory effects of 3'-deoxycytidine triphosphate on RNA polymerases (IC₅₀ values) using in vitro transcription assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.